molecular formula C14H20N4O3 B4952903 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetohydrazide

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetohydrazide

Cat. No.: B4952903
M. Wt: 292.33 g/mol
InChI Key: YNAAKTNMKUNIJJ-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetohydrazide is a complex organic compound that features a piperazine ring substituted with a benzodioxole moiety and an acetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 1,3-benzodioxole-5-carboxaldehyde to form the corresponding benzodioxole-substituted piperazine.

    Acetohydrazide Formation: The benzodioxole-substituted piperazine is then reacted with ethyl chloroacetate to form the ethyl ester intermediate, which is subsequently converted to the acetohydrazide through hydrazinolysis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. The acetohydrazide group may participate in hydrogen bonding or covalent interactions, modulating the activity of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine
  • 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile
  • 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methylpyrimidine

Uniqueness

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetohydrazide group differentiates it from other similar compounds, potentially offering unique interactions and applications in various fields.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c15-16-14(19)9-18-5-3-17(4-6-18)8-11-1-2-12-13(7-11)21-10-20-12/h1-2,7H,3-6,8-10,15H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAAKTNMKUNIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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